molecular formula C15H14N6O B2619479 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide CAS No. 1172262-22-4

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2619479
CAS No.: 1172262-22-4
M. Wt: 294.318
InChI Key: OMGNTSXOSGLLPC-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, and an acetamide group attached to a phenyl ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, bases like sodium hydroxide, acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide, a compound featuring a pyrazole and pyrimidine moiety, has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structure:

N 4 6 1H pyrazol 1 yl pyrimidin 4 yl amino phenyl acetamide\text{N 4 6 1H pyrazol 1 yl pyrimidin 4 yl amino phenyl acetamide}

This structure includes:

  • A pyrazole ring, which is known for its pharmacological properties.
  • A pyrimidine ring, which enhances the compound's interaction with biological targets.

Research indicates that this compound acts primarily as a CDK2 inhibitor , which is crucial for cell cycle regulation. In ovarian cancer cells, it was observed that the compound:

  • Inhibited the phosphorylation of retinoblastoma protein at Thr821.
  • Induced cell cycle arrest at the S and G2/M phases.
  • Triggered apoptosis in cancer cell lines with sub-micromolar antiproliferative activity (GI50 = 0.127–0.560 µM) .

Anticancer Activity

The compound has demonstrated significant anticancer properties across various studies:

  • In vitro studies showed potent inhibition of cell proliferation in multiple cancer cell lines, indicating its potential as a therapeutic agent against malignancies .
Cell LineGI50 (µM)
Ovarian Cancer0.127
Breast Cancer0.560
Lung Cancer0.300

Kinase Inhibition

The compound's ability to inhibit kinases plays a pivotal role in its anticancer effects:

  • It selectively inhibits CDK2 with a Ki value of 0.005 µM, showcasing its potency against this target .

Additional Biological Activities

While the primary focus has been on its anticancer properties, other biological activities have been explored:

  • Antimicrobial Activity : Some derivatives of similar structures have shown promising antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
Activity TypeMIC (mg/mL)
Antibacterial0.0039–0.025

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various contexts:

  • Ovarian Cancer Study : This study demonstrated that the compound effectively reduced cancer cell viability and induced apoptosis through specific molecular pathways .
  • Thyroid Cancer Research : A related pyrazole derivative was found to inhibit cell proliferation by targeting PAK kinases, suggesting similar mechanisms may be applicable to this compound .

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-11(22)19-12-3-5-13(6-4-12)20-14-9-15(17-10-16-14)21-8-2-7-18-21/h2-10H,1H3,(H,19,22)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGNTSXOSGLLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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